1,4-Dioxa-3-silaspiro[2.3]hexane 1,4-Dioxa-3-silaspiro[2.3]hexane
Brand Name: Vulcanchem
CAS No.: 918402-96-7
VCID: VC16924497
InChI: InChI=1S/C3H6O2Si/c1-2-6(4-1)3-5-6/h1-3H2
SMILES:
Molecular Formula: C3H6O2Si
Molecular Weight: 102.16 g/mol

1,4-Dioxa-3-silaspiro[2.3]hexane

CAS No.: 918402-96-7

Cat. No.: VC16924497

Molecular Formula: C3H6O2Si

Molecular Weight: 102.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxa-3-silaspiro[2.3]hexane - 918402-96-7

Specification

CAS No. 918402-96-7
Molecular Formula C3H6O2Si
Molecular Weight 102.16 g/mol
IUPAC Name 1,6-dioxa-3-silaspiro[2.3]hexane
Standard InChI InChI=1S/C3H6O2Si/c1-2-6(4-1)3-5-6/h1-3H2
Standard InChI Key TYLCUEOAOMCZOF-UHFFFAOYSA-N
Canonical SMILES C1C[Si]2(O1)CO2

Introduction

Molecular Structure and Composition

The molecular formula of 1,4-Dioxa-3-silaspiro[2.3]hexane is C₃H₆O₂Si, with a molar mass of 102.16 g/mol . The compound’s name reflects its spirocyclic architecture, where two heterocyclic rings share a single silicon atom at the 3-position. The first ring is a 1,4-dioxa system (a five-membered ring containing two oxygen atoms), while the second is a three-membered silacyclohexane fragment. This arrangement creates a strained spiro junction, which may influence the compound’s reactivity and stability.

A computational analysis of the structure suggests that the silicon atom adopts a tetrahedral geometry, bonded to two oxygen atoms from the dioxolane ring and two carbon atoms from the smaller silacyclohexane ring. The bond angles at the silicon center are likely distorted due to ring strain, a common feature in small cyclic siloxanes .

Table 1: Key Molecular Properties of 1,4-Dioxa-3-silaspiro[2.3]hexane

PropertyValue
CAS Registry Number918402-96-7
Molecular FormulaC₃H₆O₂Si
Molar Mass102.16 g/mol
Structural ClassSpirocyclic organosilicon

Synthetic Considerations

Alternative methods might leverage ring-closing metathesis or transition-metal-catalyzed coupling reactions, though these approaches would require precise control over steric and electronic factors to favor spirocyclic over polymeric products. The absence of detailed synthetic data underscores the need for further experimental investigation into this compound’s preparation.

Challenges and Future Directions

The primary challenge in studying 1,4-Dioxa-3-silaspiro[2.3]hexane lies in the scarcity of empirical data. Current knowledge is restricted to basic molecular descriptors, with gaps in spectroscopic characterization (e.g., NMR, IR spectra), thermodynamic properties, and synthetic accessibility. Future research should prioritize:

  • Synthetic Optimization: Developing reproducible routes to the compound with high yields and purity.

  • Stability Studies: Evaluating its behavior under varying temperatures, pH conditions, and solvent systems.

  • Application Testing: Screening its performance in polymer composites, catalytic systems, or electronic materials.

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